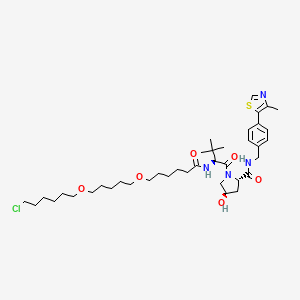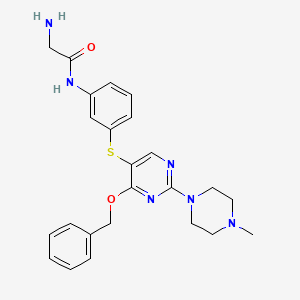
Hsp70-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp70-IN-1 is a heat shock protein (HSP) inhibitor . The 70 kilodalton heat shock proteins (Hsp70s or DnaK) are a family of conserved ubiquitously expressed heat shock proteins . Proteins with similar structure exist in virtually all living organisms . Intracellularly localized Hsp70s are an important part of the cell’s machinery for protein folding, performing chaperoning functions, and helping to protect cells from the adverse effects of physiological stresses .
Molecular Structure Analysis
Hsp70 proteins have three major functional domains: N-terminal ATPase domain, substrate binding domain, and a variable C-terminal lid region domain . The ATPase domain binds ATP and hydrolyzes it to ADP . The substrate binding domain interacts with extended polypeptides as substrate .Aplicaciones Científicas De Investigación
Functional Specificity and Diverse Roles : HSP70 proteins are involved in various biological processes, including polypeptide folding, degradation, translocation across membranes, and protein-protein interactions. Their functional diversity is largely driven by J proteins, which target HSP70 activity to specific clients and locations in cells (Kampinga & Craig, 2010).
Distinct Functions of Homologous Proteins : The human Hsp70 family consists of at least eight homologous chaperone proteins with individual and tissue-specific expression. These proteins have distinct biological tasks, which are evident from the discrete phenotypes observed in mice knockout for different Hsp70 genes (Daugaard, Rohde, & Jäättelä, 2007).
Antagonizing Apoptosis-Inducing Factor : Hsp70 can block apoptosis by binding Apaf-1 and preventing the formation of the apoptosome. It also interacts with AIF (apoptosis-inducing factor), indicating its role in inhibiting apoptosis through multiple targets (Ravagnan et al., 2001).
Stimulation of the Immune System : HSP70 activates the Toll/IL-1 receptor signal pathway, similar to HSP60 and pathogen-derived molecular patterns, indicating its role in immune cell activation and as a potential adjuvant for immunogenic peptides (Vabulas et al., 2002).
Inhibition of Lysosomal Membrane Permeabilization : Hsp70 promotes cell survival by inhibiting lysosomal membrane permeabilization, a hallmark of stress-induced cell death. This property makes it a critical factor in the survival of stressed cells, including cancer cells (Nylandsted et al., 2004).
Stabilizing Lysosomes and Reverting Lysosomal Pathology : Hsp70 stabilizes lysosomes by binding to endolysosomal anionic phospholipid bis(monoacylglycero)phosphate (BMP). This interaction is crucial for lysosomal sphingomyelin metabolism and can correct lysosomal stability in cells from patients with Niemann–Pick disease (Kirkegaard et al., 2010).
Dual Role as Chaperone and Cytokine : HSP70 has been found to function as both a chaperone and a cytokine. It binds to human monocytes, causing rapid intracellular calcium flux, NF-κB activation, and upregulation of pro-inflammatory cytokines (Asea et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Research efforts can be divided into two directions: inhibiting the tumor-promoting role of Hsp70 on the membrane surface of tumor cells, and developing Hsp70-based vaccines to stimulate the immune response against tumor cells . Further exploration of the immunosuppressive potential of this protein is needed .
Propiedades
IUPAC Name |
2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUDZMNPAWPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hsp70-IN-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


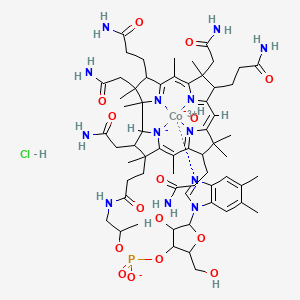

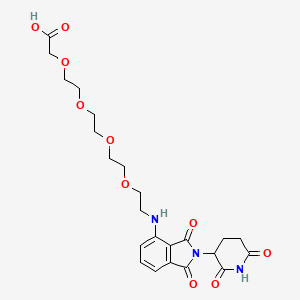



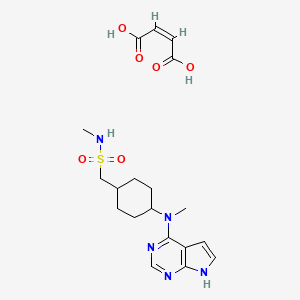
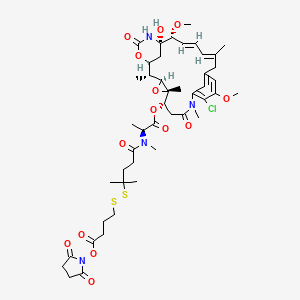
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)


